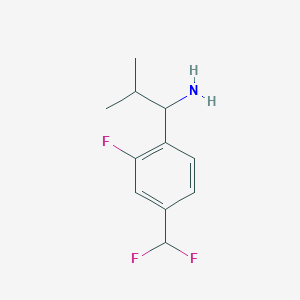
(2S,3R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a hydroxyl group, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid typically involves several steps:
Starting Material: The synthesis often begins with commercially available starting materials such as L-proline or its derivatives.
Protection: The amino group of L-proline is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Hydroxylation: The hydroxyl group is introduced via selective hydroxylation reactions, often using reagents like osmium tetroxide (OsO4) or other oxidizing agents.
Methylation: The methyl group is introduced through alkylation reactions, typically using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, PBr3
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups like halides or ethers.
Applications De Recherche Scientifique
(2S,3R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (2S,3R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as a prodrug or a precursor to active pharmaceutical ingredients. The Boc protecting group is typically removed under acidic conditions to release the active compound, which then interacts with its molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R,4R)-4-Hydroxy-3-methylpyrrolidine-2-carboxylic acid: Lacks the Boc protecting group, making it less stable but more reactive.
(2S,3R,4R)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
The presence of both the Boc protecting group and the hydroxyl group in (2S,3R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid makes it unique. The Boc group provides stability during synthetic transformations, while the hydroxyl group allows for further functionalization, making this compound highly versatile in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C11H19NO5 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
(2S,3R,4R)-4-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-6-7(13)5-12(8(6)9(14)15)10(16)17-11(2,3)4/h6-8,13H,5H2,1-4H3,(H,14,15)/t6-,7-,8-/m0/s1 |
Clé InChI |
CXYMEVREQDUHPU-FXQIFTODSA-N |
SMILES isomérique |
C[C@H]1[C@H](CN([C@@H]1C(=O)O)C(=O)OC(C)(C)C)O |
SMILES canonique |
CC1C(CN(C1C(=O)O)C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Thia-2-azaspiro[3.4]octane](/img/structure/B12961362.png)



![(R)-3-(3-Aminophenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12961382.png)


![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)






